molecular formula C19H19BrN2O2S B11075040 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11075040
M. Wt: 419.3 g/mol
InChI Key: JXTOSECZAIBDFU-UHFFFAOYSA-N
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Description

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromonaphthalene moiety, a sulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine ring system, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach includes the bromination of naphthalene followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the tetrahydropyrrolo[1,2-a]pyrazine ring system through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site .

Scientific Research Applications

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with cellular proteins, while the sulfonyl group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its combination of a bromonaphthalene moiety, a sulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)sulfonyl-1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C19H19BrN2O2S/c1-13-7-9-18-14(2)22(12-11-21(13)18)25(23,24)19-10-8-17(20)15-5-3-4-6-16(15)19/h3-10,14H,11-12H2,1-2H3

InChI Key

JXTOSECZAIBDFU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br)C

Origin of Product

United States

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